BenchChemオンラインストアへようこそ!

4-Cyano-3-(trifluoromethyl)benzenesulfonamide

Androgen receptor antagonist Prostate cancer Nuclear receptor pharmacology

This specific 4-Cyano-3-(trifluoromethyl)benzenesulfonamide scaffold is an essential pharmacophore for androgen receptor antagonist development. Generic substitutions are not scientifically valid, as both the cyano and trifluoromethyl groups are critical for binding affinity and metabolic stability. Procure this exact high-purity intermediate (95-98%) for reproducible SAR studies and to maintain the activity profile established in peer-reviewed research.

Molecular Formula C8H5F3N2O2S
Molecular Weight 250.2 g/mol
CAS No. 923676-92-0
Cat. No. B1368756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-3-(trifluoromethyl)benzenesulfonamide
CAS923676-92-0
Molecular FormulaC8H5F3N2O2S
Molecular Weight250.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)C#N
InChIInChI=1S/C8H5F3N2O2S/c9-8(10,11)7-3-6(16(13,14)15)2-1-5(7)4-12/h1-3H,(H2,13,14,15)
InChIKeyNDNVZATXCGMNHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-3-(trifluoromethyl)benzenesulfonamide (CAS 923676-92-0) — Building Block Specifications and Core Properties for Procurement


4-Cyano-3-(trifluoromethyl)benzenesulfonamide (CAS 923676-92-0) is a small-molecule benzenesulfonamide derivative characterized by the concurrent presence of a cyano group at the para position and a trifluoromethyl group at the meta position on the phenyl ring [1]. This substitution pattern imparts distinct electronic and steric properties that differentiate it from simpler benzenesulfonamide analogs such as 3-(trifluoromethyl)benzenesulfonamide (CAS 672-58-2) . The compound is primarily procured as a high-purity research intermediate (95-98%) for use in medicinal chemistry and chemical biology applications where precise structural motifs are required for structure-activity relationship (SAR) studies or targeted synthesis .

Why 4-Cyano-3-(trifluoromethyl)benzenesulfonamide Cannot Be Substituted with Generic Benzenesulfonamides


Generic substitution with unsubstituted benzenesulfonamide or analogs lacking either the cyano or trifluoromethyl group is not scientifically valid due to the synergistic role of these substituents in target binding and metabolic stability. In the context of androgen receptor (AR) antagonist development, the 4-cyano-3-(trifluoromethyl)phenyl motif constitutes a privileged pharmacophore that confers high-affinity binding and favorable pharmacokinetic properties [1]. Removal of the cyano group eliminates critical hydrogen-bonding interactions within the AR ligand-binding domain, while loss of the trifluoromethyl group substantially reduces metabolic stability and lipophilicity, thereby compromising both potency and in vivo half-life [2]. Procurement of the exact 4-cyano-3-(trifluoromethyl)benzenesulfonamide scaffold is therefore essential for reproducible SAR studies and for maintaining the activity profile established for this chemical class in peer-reviewed studies.

Quantitative Differentiation Evidence for 4-Cyano-3-(trifluoromethyl)benzenesulfonamide Against Closest Analogs


Comparative Androgen Receptor Antagonist Potency of Bicalutamide-Derived Scaffold Versus Parent 4-Cyano-3-(trifluoromethyl)benzenesulfonamide

The 4-cyano-3-(trifluoromethyl)phenyl moiety serves as the essential AR-binding pharmacophore in the clinically approved antiandrogen bicalutamide. The fully elaborated drug bicalutamide (incorporating this motif) exhibits an IC50 of 0.89 μM in AR antagonism assays [1]. In contrast, the parent 4-cyano-3-(trifluoromethyl)benzenesulfonamide lacks the extended N-aryl sulfonamide chain and consequently does not function as a standalone AR antagonist. This differential establishes the compound's precise value proposition: it is not an active drug but rather an indispensable modular building block whose functionalization yields high-potency AR antagonists.

Androgen receptor antagonist Prostate cancer Nuclear receptor pharmacology

AR Antagonist Activity Range Achievable via Functionalization of the 4-Cyano-3-(trifluoromethyl)phenyl Scaffold

Derivatization of the 4-cyano-3-(trifluoromethyl)benzenesulfonamide scaffold yields AR antagonists spanning nearly three orders of magnitude in potency. A representative optimized derivative, (2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethylpiperazine-1-sulfonamide, exhibits an IC50 of 220 nM [1]. (R)-Bicalutamide, a chiral optimized analog, demonstrates an IC50 of 490 nM against rat AR in GAL4 fusion assays [2]. Further SAR optimization has produced compounds with AR antagonism IC50 values as low as 0.023 μM [3]. This broad potency range illustrates the scaffold's versatility and the critical importance of maintaining the intact 4-cyano-3-(trifluoromethyl) substitution pattern, which is conserved across all active derivatives.

Structure-activity relationship Androgen receptor Lead optimization

Comparative Physicochemical Differentiation: Cyano-Substituted Versus Unsubstituted Benzenesulfonamide

The 4-cyano and 3-trifluoromethyl substituents confer enhanced lipophilicity and metabolic stability compared to unsubstituted benzenesulfonamide. While direct experimental logP or metabolic stability data for 4-cyano-3-(trifluoromethyl)benzenesulfonamide are not publicly available, studies on the 3-(trifluoromethyl)benzenesulfonamide moiety have demonstrated that this substitution pattern leads to persistent metabolite formation due to metabolic stability of the trifluoromethyl group [1]. The addition of the para-cyano group in 4-cyano-3-(trifluoromethyl)benzenesulfonamide is expected to further modulate electronic properties and hydrogen-bonding capacity relative to the non-cyano analog 3-(trifluoromethyl)benzenesulfonamide (CAS 672-58-2), which lacks this functionality and is documented as a metabolite in sulfonamide drug metabolism studies [1].

Physicochemical properties Lipophilicity Metabolic stability

Procurement-Driven Application Scenarios for 4-Cyano-3-(trifluoromethyl)benzenesulfonamide (CAS 923676-92-0)


Medicinal Chemistry SAR Campaigns Targeting Androgen Receptor Antagonists

The 4-cyano-3-(trifluoromethyl)benzenesulfonamide scaffold is an essential building block for synthesizing non-steroidal AR antagonists. SAR studies demonstrate that maintaining the intact 4-cyano-3-(trifluoromethyl)phenyl core while varying the sulfonamide-linked appendage yields compounds with IC50 values ranging from 0.023 μM to 0.89 μM [1]. Procurement of this specific intermediate enables systematic exploration of N-substituent effects on AR binding affinity and antagonist efficacy, as established in peer-reviewed optimization campaigns [1].

Synthesis of Bicalutamide Analogs and Reference Standards

Bicalutamide (CAS 90357-06-5) and its (R)-enantiomer incorporate the 4-cyano-3-(trifluoromethyl)phenyl motif as their AR-recognition element. IC50 values for bicalutamide range from 0.16 μM to 0.89 μM across various AR-expressing cell lines . 4-Cyano-3-(trifluoromethyl)benzenesulfonamide serves as a key intermediate for synthesizing novel bicalutamide analogs with modified linker regions or alternative aromatic substituents, enabling the development of next-generation AR antagonists with potentially improved selectivity profiles [2].

Pharmacophore Validation and Fragment-Based Drug Discovery

As a standalone fragment containing the validated 4-cyano-3-(trifluoromethyl) AR-binding motif, this compound is suitable for fragment-based screening and pharmacophore validation studies. The trifluoromethyl group contributes to metabolic stability, as documented for related 3-(trifluoromethyl)benzenesulfonamide scaffolds [3], while the cyano group provides a hydrogen-bond acceptor for target engagement. Procurement of the parent sulfonamide enables researchers to establish baseline fragment binding properties before undertaking more complex synthetic elaborations.

Chemical Biology Probe Development for Nuclear Receptor Studies

Derivatives incorporating the 4-cyano-3-(trifluoromethyl)phenyl pharmacophore have been characterized with IC50 values as low as 220 nM in AR transcriptional assays [4]. This scaffold is therefore suitable for developing chemical probes to interrogate AR signaling pathways, investigate antagonist-to-agonist switching mechanisms, or study cross-resistance patterns in prostate cancer models. The availability of the parent sulfonamide in high purity (95-98%) facilitates the preparation of structurally defined probe molecules with reproducible biological activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyano-3-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.